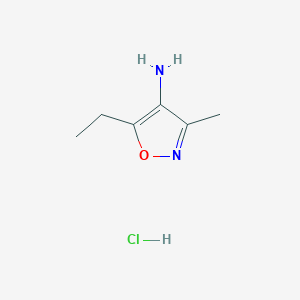![molecular formula C10H13N3O B1448133 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene CAS No. 1604311-60-5](/img/structure/B1448133.png)
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene
Overview
Description
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C10H13N3O It is a derivative of benzene, featuring an azido group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 1-methoxy-4-methylbenzene (p-anisole).
Formation of Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting p-anisole with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Chiral Center Introduction: The (1R)-1-azidoethyl group is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or amides.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
2-[(1R)-1-azidoethyl]-1-methoxybenzene: Lacks the methyl group, affecting its reactivity and applications.
2-[(1R)-1-azidoethyl]-4-methylbenzene: Lacks the methoxy group, altering its chemical properties.
1-azido-4-methoxy-2-methylbenzene: Different positioning of functional groups, leading to distinct reactivity.
Uniqueness
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-4-5-10(14-3)9(6-7)8(2)12-13-11/h4-6,8H,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOZSOGBQIDCBM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)


